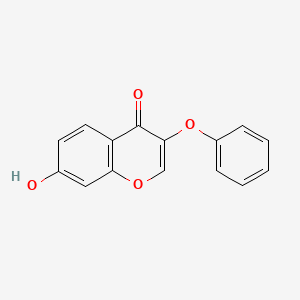

7-hydroxy-3-phenoxy-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

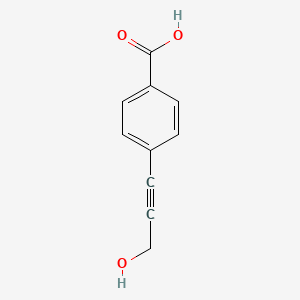

“4H-1-Benzopyran-4-one, 7-hydroxy-3-phenoxy-” is a chemical compound with the molecular formula C15H10O4 . It is also known by other names such as Biochanin B, Formononetin, Formononetol, Isoflavone, 7-hydroxy-4’-methoxy-, 7-Hydroxy-4’-methoxyisoflavone, 7-Hydroxy-3- (4-methoxyphenyl)-4H-chromen-4-one, and 7-hydroxy-3- (4-methoxyphenyl)-4-benzopyrone .

Molecular Structure Analysis

The molecular weight of “4H-1-Benzopyran-4-one, 7-hydroxy-3-phenoxy-” is 268.2641 . The IUPAC Standard InChI is InChI=1S/C16H12O4/c1-19-12-5-2-10 (3-6-12)14-9-20-15-8-11 (17)4-7-13 (15)16 (14)18/h2-9,17H,1H3 .Physical and Chemical Properties Analysis

The physical and chemical properties of “4H-1-Benzopyran-4-one, 7-hydroxy-3-phenoxy-” include a molecular weight of 284.26 g/mol . The compound has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . It also has a Rotatable Bond Count of 3 and a Topological Polar Surface Area of 65 Ų .Scientific Research Applications

Antiestrogenic Properties : A study explored the structure-activity relationship of 2,3-diaryl-1-benzopyran analogues, including 4H-1-benzopyran-4-one derivatives, for their affinity to estrogen receptors and antiestrogenic activities. It was found that some benzopyrans emerged as potent antiestrogens, more effective than certain known compounds like tamoxifen (Saeed et al., 1990).

HIV-1 Protease Inhibition : Research has identified certain nonpeptide compounds, including derivatives of 4-hydroxy-1-benzopyran-2-one, as low micromolar inhibitors of HIV-1 protease. These compounds were found to be competitive inhibitors, providing a basis for developing effective HIV-1 protease inhibitors (Tummino et al., 1994).

Acid/Base Properties : A quantum mechanical study in gas-phase and solution examined the protonated and deprotonated forms of 4H-1-benzopyran-4-one and its hydroxylated derivatives, contributing to the understanding of their acid/base properties (Alemán, 2000).

Synthesis and Characterization : Various studies have been conducted on the synthesis and characterization of 4H-1-benzopyran-4-one derivatives, examining their molecular structures and potential applications in different fields, such as medicinal chemistry and material science. For instance, research on 5-Hydroxy-3,4′,6,7-tetramethoxyflavone, a derivative of 4H-1-benzopyran-4-one, contributes to the understanding of flavonoid structures (Geng et al., 2011).

Catalytic Efficiency : A study focused on the catalytic efficiency of TiO2 nanoparticles supported by carbon nanotubes for the preparation of heterocyclic compounds including derivatives of 4H-1-benzopyran-2-one. The research highlights the potential for environmentally benign synthesis methods in pharmaceutical chemistry (Abdolmohammadi, 2018).

Fluorescent Probes : Flavonols, including 3-hydroxyl-2-phenyl-1-benzopyran-4-one derivatives, have been studied for their potential as small-molecule fluorescent probes. These compounds' unique environmental-sensitive dual emissions make them suitable for diverse sensing applications (Qin et al., 2021).

Mechanism of Action

Mode of Action

It is known that many chromen-4-one derivatives exhibit a broad variety of remarkable biological and pharmaceutical activities .

Biochemical Pathways

It is known that chroman-4-one derivatives can act as major building blocks in a large class of medicinal compounds .

Result of Action

Chroman-4-one derivatives are known to exhibit a broad variety of remarkable biological and pharmaceutical activities .

Properties

IUPAC Name |

7-hydroxy-3-phenoxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-6-7-12-13(8-10)18-9-14(15(12)17)19-11-4-2-1-3-5-11/h1-9,16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYBXCFFANHJGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60236681 |

Source

|

| Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-3-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87891-60-9 |

Source

|

| Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-3-phenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087891609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-3-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B1336058.png)

![4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[4]arene](/img/structure/B1336078.png)

![3-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B1336084.png)